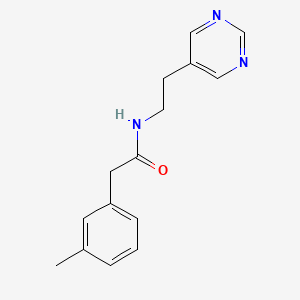

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide

Description

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine ring linked via an ethyl spacer to an acetamide backbone, which is substituted with a meta-methylphenyl (m-tolyl) group. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and pesticidal effects .

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-12-3-2-4-13(7-12)8-15(19)18-6-5-14-9-16-11-17-10-14/h2-4,7,9-11H,5-6,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVUNKUNOUEZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and m-tolyl acetic acid.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Reaction Steps: The key steps involve the formation of an amide bond between the pyrimidine derivative and the m-tolyl acetic acid through condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Purification: Employing purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, its derivatives have been evaluated for their effectiveness against resistant bacterial strains .

- Anticancer Properties : Research indicates that certain analogs of this compound can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by targeting specific molecular pathways .

- Ion Channel Modulation : Recent investigations highlight its role as an inhibitor of SLACK potassium channels. High-throughput screening has identified several analogs with promising selectivity and efficacy against these channels, potentially leading to new treatments for neurological disorders .

The compound's biological activity extends beyond antimicrobial and anticancer effects:

- CNS Activity : this compound has been explored for its potential in modulating neurotransmitter receptors, particularly dopamine D4 receptors. Compounds derived from this structure have shown promise in enhancing cognitive functions in preclinical models .

- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial contexts:

- Pharmaceutical Production : This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents, facilitating the development of new drugs with improved efficacy and safety profiles.

- Agrochemical Development : Its derivatives are being explored for use in agrochemicals, offering potential solutions for pest control and crop protection through targeted biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against a panel of gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Results demonstrated that it could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s structural analogs differ in core heterocycles, substituent patterns, and functional groups, leading to variations in physicochemical properties and pharmacological profiles. Key comparisons include:

Table 1: Structural and Functional Comparison

Pharmacological Implications

- Steric and Electronic Effects : The ethyl spacer reduces steric hindrance compared to bulkier substituents (e.g., n-butyl in ), possibly favoring receptor binding. The methyl group on the m-tolyl moiety provides electron-donating effects, contrasting with electron-withdrawing groups like chloro (e.g., in ).

- Heterocyclic Core Influence: Thienopyrimidine derivatives () exhibit distinct electronic properties due to sulfur incorporation, which may enhance antitumor activity via kinase inhibition. Pyrimidine-triazole hybrids () could target multiple pathways due to dual heterocyclic motifs.

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is known for its role in various biological activities. The compound's chemical structure can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 238.32 g/mol

- LogP : 3.1 (indicating moderate lipophilicity)

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, impacting various metabolic pathways.

- Receptor Binding : It interacts with cellular receptors, modulating signaling pathways that are crucial for cellular functions.

- Pathway Modulation : The compound affects biochemical pathways, leading to changes in cell proliferation and apoptosis.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and growth .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Inhibition of cell proliferation |

| A549 (lung) | 25 | Modulation of apoptotic pathways |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, potentially through the inhibition of bacterial enzymes .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of HeLa cells with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent against cervical cancer .

- Antimicrobial Efficacy : Another research effort focused on the compound's antimicrobial effects, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .

- Mechanistic Insights : Further investigations into the mechanistic aspects revealed that the compound's interaction with specific molecular targets leads to a cascade of cellular events resulting in apoptosis, particularly in cancer cells .

Q & A

Basic Question: What are the key structural features of N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide, and how can they be characterized experimentally?

Answer:

The compound contains a pyrimidin-5-yl group (a six-membered aromatic ring with two nitrogen atoms) linked via an ethyl chain to an acetamide moiety, which is substituted with an m-tolyl (meta-methylphenyl) group. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and connectivity .

- X-ray Crystallography: To resolve stereochemistry and intermolecular interactions, as demonstrated for similar pyrimidine-acetamide derivatives .

- High-Resolution Mass Spectrometry (HRMS): For molecular weight verification and fragmentation pattern analysis .

Basic Question: What synthetic strategies are commonly employed for preparing N-substituted acetamides with pyrimidine moieties?

Answer:

General methodologies include:

- Nucleophilic Substitution: Reacting 2-chloroacetamide intermediates with sodium azide or amines under reflux (toluene/water, 8:2) .

- Coupling Reactions: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate pyrimidine-ethylamine derivatives with m-tolylacetic acid .

- Purity Optimization: Crystallization in ethanol or column chromatography (e.g., hexane:ethyl acetate gradients) to achieve ≥95% purity .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for pyrimidine-acetamide derivatives?

Answer:

Contradictions often arise due to variations in assay conditions or structural analogs. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents (e.g., methyl groups on the phenyl ring) to isolate contributing factors .

- Standardized Bioassays: Replicating antifungal/antibacterial tests (e.g., MIC determination against Candida albicans or Staphylococcus aureus) under controlled conditions .

- Computational Validation: Molecular docking to compare binding affinities with target enzymes (e.g., fungal CYP51 or bacterial DHFR) .

Advanced Question: What experimental design considerations are critical for studying the pharmacokinetics of this compound?

Answer:

Key factors include:

- Metabolic Stability: Liver microsome assays (e.g., rat or human) to assess CYP450-mediated degradation .

- Solubility Profiling: Use of HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to determine logP and aqueous solubility .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to quantify unbound fractions .

Advanced Question: How can computational methods predict the reactivity of the pyrimidine ring in this compound?

Answer:

- HOMO-LUMO Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify electron-rich regions prone to electrophilic attack .

- Molecular Electrostatic Potential (MESP): Mapping charge distribution to predict nucleophilic/electrophilic sites .

- MD Simulations: Modeling solvent interactions to assess stability under physiological conditions .

Advanced Question: What strategies are recommended for analyzing potential toxicity in early-stage development?

Answer:

- In Vitro Tox Screens:

- In Silico Profiling: Tools like ProTox-II to predict organ-specific toxicity .

Advanced Question: How can researchers address low yield in the final coupling step of the synthesis?

Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig amination .

- Reaction Solvent Optimization: Replace toluene with DMF or THF to improve solubility .

- Real-Time Monitoring: Use inline FTIR or LC-MS to identify intermediates and optimize reaction time .

Basic Question: What spectroscopic techniques are essential for verifying the compound’s purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.